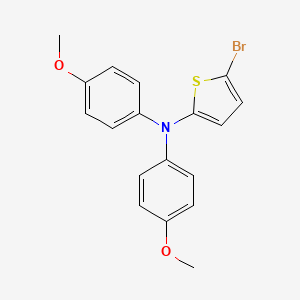
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine is an organic compound that belongs to the class of arylamines This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and two 4-methoxyphenyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of N,N-bis(4-methoxyphenyl)amine: This intermediate is synthesized by reacting 4-methoxyaniline with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine has several scientific research applications:
Organic Electronics: It can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.
Material Science: Its unique electronic properties make it suitable for use in the development of new materials with specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine involves its interaction with molecular targets through its arylamine and thiophene moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties also play a role in its function as a hole-transporting material in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core instead of thiophene.
N,N-bis(4-methoxyphenyl)aniline: Lacks the thiophene ring, making it less suitable for electronic applications.
Uniqueness
5-Bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine is unique due to the presence of the bromine atom and the thiophene ring, which enhance its electronic properties and make it more effective as a hole-transporting material compared to its analogs .
Eigenschaften
Molekularformel |
C18H16BrNO2S |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
5-bromo-N,N-bis(4-methoxyphenyl)thiophen-2-amine |
InChI |
InChI=1S/C18H16BrNO2S/c1-21-15-7-3-13(4-8-15)20(18-12-11-17(19)23-18)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |
InChI-Schlüssel |
NVQMXDDLXIDXGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




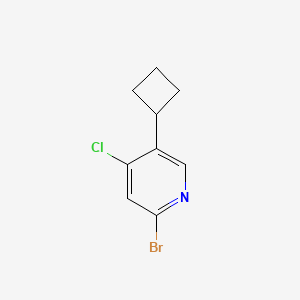
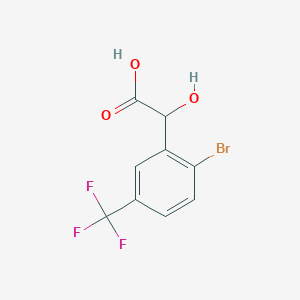
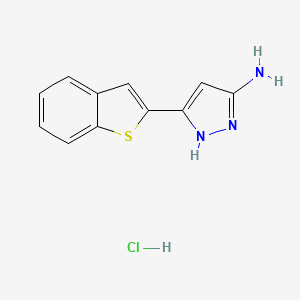

![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
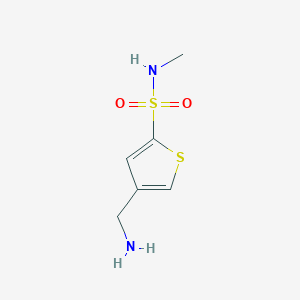


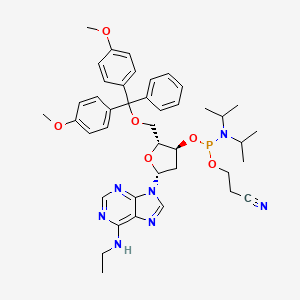
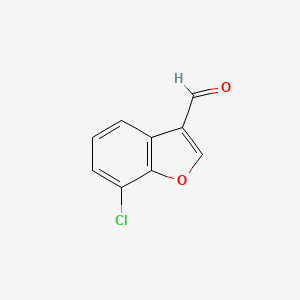
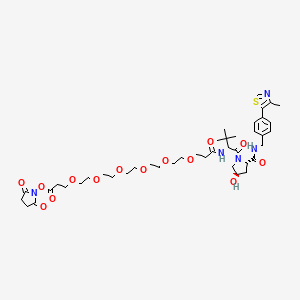
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)
